Superior D2 and 5-HT2A Receptor Binding Affinity Compared to Perphenazine
In a direct in vitro receptor binding comparison, perphenazine 4-aminobutyrate demonstrated significantly higher affinity for the key dopamine D2 and serotonin 5-HT2A receptors than its active metabolite perphenazine. The Ki for D2 was 0.066 nM for BL-1020 versus 0.56 nM for perphenazine, representing an 8.5-fold increase in affinity [1]. For 5-HT2A, the Ki was 0.21 nM for BL-1020 compared to 5.6 nM for perphenazine, a 27-fold increase in affinity .
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | D2 Ki = 0.066 nM; 5-HT2A Ki = 0.21 nM |
| Comparator Or Baseline | Perphenazine: D2 Ki = 0.56 nM; 5-HT2A Ki = 5.6 nM |
| Quantified Difference | 8.5-fold higher D2 affinity; 27-fold higher 5-HT2A affinity for BL-1020 |
| Conditions | In vitro radioligand binding assays using human recombinant receptors. |
Why This Matters
This superior binding affinity allows for a lower effective dose to achieve the same D2/5-HT2A blockade as perphenazine, which is a key determinant in reducing dose-dependent side effects and a critical parameter for receptor occupancy studies.
- [1] Appel L, Geffen Y, Heurling K, et al. BL-1020, a novel antipsychotic candidate with GABA-enhancing effects: D2 receptor occupancy study in humans. Eur Neuropsychopharmacol. 2009 Dec;19(12):841-50. (Data: D2 Ki = 0.064 nM for BL-1020, reported 3- and 5-fold higher affinity vs. perphenazine). View Source
